molecular formula C9H16ClN3S B3235600 N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride CAS No. 1354025-90-3

N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B3235600
CAS No.: 1354025-90-3
M. Wt: 233.76 g/mol
InChI Key: QIENZERBTUCQGM-PGMKYVDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and a pyrrolidin-3-amine moiety, which is a cyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

  • Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Formation of the Amine: The pyrrolidin-3-amine moiety can be synthesized through the cyclization of amino acids or their derivatives.

  • Coupling Reaction: The thiazole and amine components are then coupled using reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides or sulfones.

  • Reduction Products: Reduced amines or other derivatives.

  • Substitution Products: Substituted thiazoles or amine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-((S)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.

  • N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-2-amine hydrochloride: A structurally similar compound with a different amine group.

  • N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-4-amine hydrochloride: Another structural isomer with different properties.

Uniqueness: N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidin-3-amine moiety, which can influence its biological activity and chemical reactivity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[(1R)-1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H/t7-,8?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIENZERBTUCQGM-PGMKYVDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CS1)NC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 4
N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 5
N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.